molecular formula C10H11NO4 B3119392 Methyl 2-(2-nitroethyl)benzoate CAS No. 25109-81-3

Methyl 2-(2-nitroethyl)benzoate

Cat. No.: B3119392
CAS No.: 25109-81-3
M. Wt: 209.2 g/mol
InChI Key: NSQWWJPSNYJLSE-UHFFFAOYSA-N
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Description

Methyl 2-(2-nitroethyl)benzoate is an organic compound that belongs to the family of nitro-aromatic esters It is characterized by the presence of a nitro group (-NO2) attached to an ethyl chain, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-nitroethyl)benzoate can be synthesized through several methods. One common approach involves the nitration of methyl benzoate followed by the alkylation of the resulting nitro compound. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group onto the aromatic ring. The alkylation step involves the reaction of the nitro compound with an appropriate alkylating agent under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-nitroethyl)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: Methyl 2-(2-aminoethyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-(2-nitroethyl)benzoic acid and methanol.

Scientific Research Applications

Methyl 2-(2-nitroethyl)benzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzoates and related compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.

    Medicine: Explored for its potential use in drug development. Its derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism by which methyl 2-(2-nitroethyl)benzoate exerts its effects depends on the specific context of its application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions may lead to the inhibition of enzymes, disruption of cellular processes, or induction of oxidative stress. The molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 2-(2-nitroethyl)benzoate can be compared with other nitro-aromatic esters, such as:

    Methyl 2-nitrobenzoate: Lacks the ethyl chain, resulting in different chemical reactivity and biological activity.

    Ethyl 2-nitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in physical and chemical properties.

    Methyl 3-nitrobenzoate: The nitro group is positioned differently on the aromatic ring, affecting its reactivity and applications.

Properties

IUPAC Name

methyl 2-(2-nitroethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(12)9-5-3-2-4-8(9)6-7-11(13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQWWJPSNYJLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304887
Record name Methyl 2-(2-nitroethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25109-81-3
Record name Methyl 2-(2-nitroethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25109-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(2-nitroethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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